molecular formula C12H17FO2 B8003342 1-(3-Butoxy-4-fluorophenyl)ethanol

1-(3-Butoxy-4-fluorophenyl)ethanol

Cat. No.: B8003342
M. Wt: 212.26 g/mol
InChI Key: WTRVNYMLDNQFHP-UHFFFAOYSA-N
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Description

1-(3-Butoxy-4-fluorophenyl)ethanol is an organic compound characterized by the presence of a butoxy group, a fluorine atom, and a hydroxyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Butoxy-4-fluorophenyl)ethanol typically involves the reaction of 3-butoxy-4-fluorobenzaldehyde with a suitable reducing agent. One common method is the reduction of the aldehyde group to an alcohol using sodium borohydride (NaBH4) in an alcohol solvent such as methanol or ethanol. The reaction is usually carried out at room temperature under an inert atmosphere to prevent oxidation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. Catalytic hydrogenation using a palladium or platinum catalyst under high pressure and temperature is a common approach. This method ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(3-Butoxy-4-fluorophenyl)ethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3) in acetic acid or pyridinium chlorochromate (PCC) in dichloromethane.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Sodium methoxide (NaOMe) in methanol or potassium tert-butoxide (KOtBu) in tert-butanol.

Major Products Formed

    Oxidation: 3-Butoxy-4-fluorobenzaldehyde or 3-Butoxy-4-fluoroacetophenone.

    Reduction: 1-(3-Butoxy-4-fluorophenyl)ethane.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3-Butoxy-4-fluorophenyl)ethanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(3-Butoxy-4-fluorophenyl)ethanol involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to form hydrogen bonds with biological molecules, potentially affecting enzyme activity and receptor binding. The fluorine atom enhances its lipophilicity, facilitating its penetration through biological membranes. These properties contribute to its biological activity and potential therapeutic effects.

Comparison with Similar Compounds

1-(3-Butoxy-4-fluorophenyl)ethanol can be compared with other similar compounds such as:

    1-(3-Butoxy-4-chlorophenyl)ethanol: Similar structure but with a chlorine atom instead of fluorine. The fluorine atom in this compound provides different electronic and steric effects, potentially leading to different reactivity and biological activity.

    1-(3-Butoxy-4-methylphenyl)ethanol: Contains a methyl group instead of fluorine. The presence of the fluorine atom in this compound enhances its lipophilicity and may alter its interaction with biological targets.

    1-(3-Butoxy-4-nitrophenyl)ethanol: Contains a nitro group instead of fluorine

Properties

IUPAC Name

1-(3-butoxy-4-fluorophenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17FO2/c1-3-4-7-15-12-8-10(9(2)14)5-6-11(12)13/h5-6,8-9,14H,3-4,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTRVNYMLDNQFHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=CC(=C1)C(C)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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